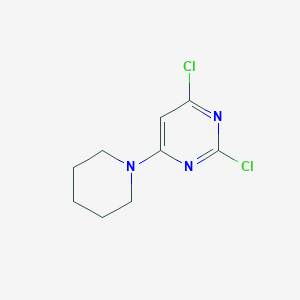

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASRJOHSHYGIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610766 | |

| Record name | 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213201-98-0 | |

| Record name | 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Piperidinyl Pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The piperidinyl pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the biological properties of these compounds, with a focus on their anticancer and kinase inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Quantitative Biological Activity Data

The biological activity of various piperidinyl pyrimidine and related pyrido[2,3-d]pyrimidine derivatives has been extensively evaluated against numerous cancer cell lines and protein kinases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Piperidinyl Pyrimidine and Related Scaffolds

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference Compound |

| Compound 10a | HCT-116 (Colon Carcinoma) | Highly Cytotoxic | Vinblastine |

| Compound 10a | HepG-2 (Hepatocellular Carcinoma) | Highly Cytotoxic | Vinblastine |

| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | 0.57 | Doxorubicin |

| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast Cancer) | 1.31 | Doxorubicin |

| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | 1.13 | Doxorubicin |

| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver Cancer) | 0.99 | Doxorubicin |

| Pyrimidine-5-carbonitrile 57 | MCF-7 (Breast Cancer) | 3.37 | Erlotinib |

| Pyrimidine-5-carbonitrile 57 | A549 (Lung Cancer) | 3.04 | Erlotinib |

| Pyrimidine-5-carbonitrile 57 | HepG-2 (Hepatocellular Carcinoma) | 4.14 | Erlotinib |

| Pyrimidine-5-carbonitrile 57 | HCT-116 (Colorectal Carcinoma) | 2.4 | Erlotinib |

| Indazol-pyrimidine 75 | MCF-7, A549, Caco2 | 1.629 | Staurosporine |

| Indazol-pyrimidine 76 | MCF-7, A549, Caco2 | 1.841 | Staurosporine |

| Pyrazolo[3,4-d]pyrimidine 12c | UO-31 (Renal Cancer) | 0.87 | Sunitinib, Sorafenib |

| Pyrazolo[3,4-d]pyrimidine 15 | MV4-11 (Leukemia) | 0.127 | - |

| Pyrazolo[3,4-d]pyrimidine 15 | OVCAR5 (Ovarian Cancer) | 0.150 | - |

| Pyrazolo[3,4-d]pyrimidinone 4a | HCT116 (Colorectal), HepG2 (Hepatocellular) | Potent | Roscovitine |

Table 2: Kinase Inhibitory Activity of Piperidinyl Pyrimidine and Related Scaffolds

| Compound/Derivative | Target Kinase | Inhibitory Activity (IC50 in nM) |

| Compound 17 (Piperidinyl aminopyrimidine) | IKK-2 | 1300 |

| Benzamido-pyrimidine 16 | IKK-2 | 40 |

| Benzamido-pyrimidine 24 | IKK-2 | 25 |

| Pyrido[2,3-d]pyrimidine 4 | PIM-1 | 11.4 |

| Pyrido[2,3-d]pyrimidine 10 | PIM-1 | 17.2 |

| Pyrazolo[3,4-d]pyrimidinone 4a | CDK2 | 210 |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | CDK2 | 5 |

| PD180970 (Pyrido[2,3-d]pyrimidine) | p210Bcr-Abl (in vivo) | 170 |

| PD180970 (Pyrido[2,3-d]pyrimidine) | p210Bcr-Abl (in vitro) | 5 |

| PD180970 (Pyrido[2,3-d]pyrimidine) | Abl tyrosine kinase | 2.2 |

| Pyrazolo[3,4-d]pyrimidine 4 | EGFR Tyrosine Kinase | 54 |

| Pyrazolo[3,4-d]pyrimidine 15 | EGFR Tyrosine Kinase | 135 |

| Pyrazolo[3,4-d]pyrimidine 16 | EGFR Tyrosine Kinase | 34 |

Key Signaling Pathways

The biological effects of piperidinyl pyrimidine scaffolds are often mediated through their interaction with critical cellular signaling pathways, primarily those involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[1] Piperidinyl pyrimidine derivatives have been identified as potent inhibitors of IκB kinase (IKK), a key enzyme in the canonical NF-κB pathway.[2][3] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival gene expression.[1][4]

Caption: Inhibition of the NF-κB signaling pathway by piperidinyl pyrimidine scaffolds.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common feature in many cancers.[5] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of PI3K and mTOR, demonstrating the potential of this scaffold to target this critical oncogenic pathway.[7][8] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, which in turn leads to the deactivation of downstream effectors like mTOR, ultimately resulting in decreased cell proliferation and survival.

References

- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: A Literature Review of 2,4-Dichloropyrimidine Derivatives in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-dichloropyrimidine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions allow for the strategic introduction of various functional groups, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive review of the recent advancements in the medicinal chemistry of 2,4-dichloropyrimidine derivatives, with a focus on their applications as kinase inhibitors, antiviral agents, and anti-inflammatory compounds.

The Chemistry of 2,4-Dichloropyrimidine: A Gateway to Molecular Diversity

2,4-Dichloropyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, and two chlorine atoms at positions 2 and 4. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituents makes the pyrimidine ring highly susceptible to nucleophilic attack. The reactivity of the two chlorine atoms can be modulated by the reaction conditions and the nature of the nucleophile, allowing for sequential and regioselective substitution. This differential reactivity is a cornerstone of its utility in constructing complex molecular architectures.

The general synthetic approach to 2,4-disubstituted pyrimidine derivatives involves a two-step nucleophilic substitution, often starting with the more reactive C4 position, followed by substitution at the C2 position.

Therapeutic Applications of 2,4-Dichloropyrimidine Derivatives

The adaptability of the 2,4-dichloropyrimidine scaffold has been exploited in the development of drugs targeting a wide range of diseases.

Kinase Inhibitors in Oncology

A significant portion of the research on 2,4-dichloropyrimidine derivatives has focused on the development of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine core can act as a hinge-binding motif, mimicking the adenine ring of ATP to effectively block the kinase's active site.

Table 1: Kinase Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| 12a | Aurora A | 309 | HCT-116 | 1.31 | [1] |

| Aurora B | 293 | A549 | 12.05 | ||

| MCF-7 | 20.53 | ||||

| A12 | FAK | - | A549 | 0.13 | [2] |

| MDA-MB-231 | 0.094 | ||||

| 22 | CDK7 | 7.21 | MV4-11 | 0.208 | |

| Compound 5 | PI3Kα | - | Huh-7 | - | [3] |

| mTOR | - | Caco-2 | - | ||

| Compound 19 | PI3Kα | - | Hacat | - | |

| mTOR | - | ||||

| Compound 21 | PI3Kα | - | |||

| mTOR | - |

Antiviral Agents

The pyrimidine scaffold is a key component of nucleoside analogues used in antiviral therapies. 2,4-Dichloropyrimidine derivatives have been investigated as non-nucleoside inhibitors of various viral enzymes.

Table 2: Antiviral Activity of Pyrimidine Derivatives

| Compound ID | Virus | Assay | IC50 (µM) | CC50 (µM) | Reference |

| Mi-2 | SARS-CoV-2 | Viral RNA replication | 5.25 | >64 | [4] |

| Mi-5 | SARS-CoV-2 | Viral RNA replication | 6.51 | >64 | [4] |

| NBCoV63 | SARS-CoV-2 | Pseudovirus assay | 0.055 | >50 | [5] |

| NBCoV63 | SARS-CoV-1 | Pseudovirus assay | 0.059 | >50 | [5] |

| NBCoV63 | MERS-CoV | Pseudovirus assay | 0.075 | >50 | [5] |

Anti-inflammatory Agents

Chronic inflammation is a key factor in a multitude of diseases. 2,4-Dichloropyrimidine derivatives have been explored as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and various kinases involved in inflammatory signaling pathways.

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| L1 | COX-2 | - | [2] |

| L2 | COX-2 | - | [2] |

| 2a | LOX | 42 | [6] |

| 2f | LOX | 47.5 | [6] |

| Compound 7 | COX-2 | 0.36 | [3] |

| Compound 9 | COX-2 | 0.29 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

General Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

A general and widely used method for the synthesis of 2,4-diaminopyrimidine derivatives involves a sequential nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Synthesis of 4-amino-2-chloropyrimidine intermediate

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), is added the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq). The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 80 °C) for a period of 2-12 hours, until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 4-amino-2-chloropyrimidine intermediate.

Step 2: Synthesis of the final 2,4-diaminopyrimidine derivative

The 4-amino-2-chloropyrimidine intermediate (1.0 eq) is dissolved in a suitable solvent such as 2-butanol or dioxane. The second amine (1.2 eq) and an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) (catalytic amount), are added to the solution. The reaction mixture is heated to reflux (e.g., 100-120 °C) for 12-24 hours. After completion, the reaction is cooled, and the solvent is evaporated. The residue is purified by column chromatography or recrystallization to yield the final 2,4-diaminopyrimidine derivative.

Kinase Inhibition Assays

This protocol describes a method to determine JNK activity from cell lysates.[7]

-

Cell Lysate Preparation: Cells are activated by the desired method and then washed with ice-cold PBS. The cell pellet is lysed in ice-cold JNK Extraction Buffer and incubated on ice. After centrifugation, the supernatant (cell lysate) is collected.

-

JNK Immunoprecipitation: The cell lysate is incubated with a JNK-specific antibody to form an antibody-antigen complex. Protein A-Sepharose beads are then added to pull down the complex. The beads are washed to remove non-specific binding.

-

Kinase Reaction: The immunoprecipitated JNK is incubated with a kinase assay buffer containing recombinant c-Jun protein as a substrate and ATP.

-

Detection: The phosphorylation of c-Jun is analyzed by Western blot using a phospho-c-Jun specific antibody.

This assay measures FAK kinase activity using the Kinase-Glo® MAX reagent.[6]

-

Master Mixture Preparation: A master mixture containing 5x Kinase Buffer 1, ATP, and a poly (Glu:Tyr 4:1) substrate is prepared.

-

Reaction Setup: The master mixture is added to the wells of a 96-well plate. The test inhibitor or vehicle control is then added.

-

Enzyme Addition: The reaction is initiated by adding purified recombinant FAK enzyme to the wells. The plate is incubated at 30°C for 45 minutes.

-

Detection: The Kinase-Glo® MAX reagent is added to each well, which terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction. The luminescence is read on a microplate reader.

This assay measures Aurora Kinase B activity using the ADP-Glo™ reagent.[8]

-

Master Mix Preparation: A master mix containing 5x Kinase Assay Buffer 1, ATP, and Myelin Basic Protein (MBP) as a substrate is prepared.

-

Reaction Setup: The master mix is added to the wells of a 96-well plate, followed by the test inhibitor or vehicle control.

-

Enzyme Addition: The reaction is initiated by adding diluted Aurora Kinase B. The plate is incubated at 30°C for 45 minutes.

-

Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the ADP generated to ATP and produce a luminescent signal via luciferase. The luminescence is measured on a microplate reader.

Antiviral Assay: Influenza Neuraminidase Inhibition Assay (Fluorescence-based)

This assay assesses the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus.[9]

-

Reagent Preparation: Prepare a working solution of the fluorescent substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) and serial dilutions of the test compound.

-

Virus Preparation: The influenza virus is diluted to an appropriate concentration in assay buffer.

-

Inhibition Reaction: The diluted virus is pre-incubated with the test compound for a specific time.

-

Enzymatic Reaction: The MUNANA substrate is added to the virus-compound mixture and incubated.

-

Detection: The reaction is stopped, and the fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer. The IC50 value is calculated as the concentration of the compound that reduces neuraminidase activity by 50%.

Anti-inflammatory Assay: NF-κB Reporter Assay (Luciferase-based)

This assay measures the activation of the NF-κB signaling pathway, a key pathway in inflammation.[10]

-

Cell Culture and Transfection: Cells (e.g., HEK293) are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Cell Treatment: The transfected cells are treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.

-

Cell Lysis: After incubation, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of NF-κB activation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and discovery is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Caption: FAK Signaling Pathway in Cancer.[10][11][12][13][14]

Caption: JNK Signaling Pathway in Inflammation.[2][9][15]

Caption: Aurora Kinase Signaling in Mitosis.[16][17][18][19][20]

Caption: High-Throughput Screening to Hit-to-Lead Workflow.[8][20][21][22]

Conclusion

The 2,4-dichloropyrimidine scaffold continues to be a highly valuable and versatile starting point for the development of novel therapeutic agents. Its synthetic tractability and ability to be elaborated into a wide range of derivatives have led to the discovery of potent inhibitors of various enzymes and receptors implicated in cancer, viral infections, and inflammatory diseases. The ongoing exploration of the chemical space around this privileged core, coupled with a deeper understanding of the underlying biology of disease, promises to yield the next generation of innovative medicines. This guide provides a snapshot of the current landscape and serves as a resource for researchers dedicated to advancing the field of drug discovery.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. mdpi.com [mdpi.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. izsvenezie.com [izsvenezie.com]

- 13. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB reporter assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ulab360.com [ulab360.com]

- 18. researchgate.net [researchgate.net]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. youtube.com [youtube.com]

- 22. Hit to lead - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action for Pyrimidine-Based EGFR Inhibitors

This guide provides a comprehensive overview of the mechanism of action of pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of targeted therapies in oncology. It covers the core molecular interactions, key signaling pathways, quantitative efficacy data, and standard experimental methodologies used in their development and evaluation.

Introduction: EGFR and Its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase (RTK) belonging to the ErbB/HER family.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4][5] This activation initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[5][6][7][8]

In many cancers, including non-small cell lung cancer (NSCLC), aberrant EGFR activity, driven by overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[3][8][9] These mutations, such as the L858R substitution in exon 21 or deletions in exon 19, render the kinase constitutively active, making EGFR a prime target for therapeutic intervention.[10]

Core Mechanism of Pyrimidine-Based EGFR Inhibitors

Pyrimidine derivatives are a cornerstone of EGFR-targeted therapy, valued for their ability to interact with the ATP-binding site of the EGFR kinase domain.[3] They function as competitive inhibitors, preventing the binding and hydrolysis of ATP, which is essential for the receptor's kinase activity and downstream signaling.

Binding to the ATP Pocket

The pyrimidine scaffold is adept at mimicking the adenine ring of ATP. A key interaction involves the formation of a hydrogen bond between a nitrogen atom in the pyrimidine ring and the backbone N-H of the methionine 793 residue (Met793) in the hinge region of the kinase domain.[2] This interaction anchors the inhibitor in the active site. Additional modifications to the pyrimidine core allow for hydrophobic interactions within the ATP-binding pocket, enhancing binding affinity and specificity.[3][11]

Reversible vs. Irreversible Inhibition

Pyrimidine-based inhibitors can be classified as either reversible or irreversible:

-

Reversible Inhibitors: These compounds bind non-covalently to the ATP pocket through interactions like hydrogen bonds and hydrophobic forces.[1] Their effect is dependent on maintaining a sufficient concentration in the target area to outcompete ATP.

-

Irreversible Inhibitors: These inhibitors, often referred to as second- and third-generation, feature a reactive group (e.g., an acrylamide moiety) in addition to the pyrimidine core.[2] After initial non-covalent binding, this group forms a permanent covalent bond with a cysteine residue (Cys797) located near the ATP-binding site.[2][12] This irreversible binding permanently inactivates the EGFR kinase, providing a more sustained and potent inhibition.

Overcoming Resistance

The clinical efficacy of early-generation inhibitors is often limited by the emergence of resistance mutations. The most common is the T790M "gatekeeper" mutation, where the threonine at position 790 is replaced by a bulkier methionine, increasing the receptor's affinity for ATP and sterically hindering the binding of reversible inhibitors.[12]

Third-generation, pyrimidine-based irreversible inhibitors like Osimertinib were specifically designed to overcome this resistance.[9] They effectively inhibit EGFR harboring both the initial activating mutation (e.g., L858R) and the T790M resistance mutation.[1][9] However, further resistance can arise through a C797S mutation, which removes the cysteine residue required for covalent bonding, rendering irreversible inhibitors ineffective.[12][13][14][15]

Visualizing the Mechanism and Pathways

EGFR Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by EGFR activation.

References

- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]

- 2. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ClinPGx [clinpgx.org]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors | Semantic Scholar [semanticscholar.org]

- 14. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A Versatile Scaffold for Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2,4-dichloro-6-(piperidin-1-yl)pyrimidine stands out as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. Its strategic placement of two reactive chlorine atoms, differentiated by the electronic influence of the piperidine moiety, allows for selective and sequential functionalization. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a key building block in modern drug discovery, with a particular focus on its role in the development of kinase inhibitors.

Chemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. The presence of the electron-donating piperidine group at the 6-position modulates the reactivity of the two chlorine atoms at the 2- and 4-positions, making the chlorine at the 4-position generally more susceptible to nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₁Cl₂N₃ |

| Molecular Weight | 232.11 g/mol |

| CAS Number | 213201-98-0[1] |

| Appearance | White to off-white solid |

| Boiling Point | 372.1 ± 27.0 °C (Predicted)[1] |

| Density | 1.349 g/cm³ (Predicted)[1] |

| pKa | 0.59 ± 0.39 (Predicted)[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.55 (s, 1H, pyrimidine-H), 3.70 (t, J = 5.4 Hz, 4H, piperidine-H), 1.65 (m, 6H, piperidine-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.0, 162.5, 159.0, 110.0, 45.0, 26.0, 24.5 |

| IR (KBr, cm⁻¹) | ~3050 (Ar-H), ~2940, 2860 (C-H), ~1570, 1540 (C=N, C=C), ~830 (C-Cl) |

| Mass Spectrum (EI) | m/z (%) = 231 (M⁺), 196, 169 |

Note: The provided spectroscopic data are predicted or based on the analysis of closely related structures, as a definitive, published spectrum for this specific compound was not found in the available literature. Experimental values may vary.

Synthesis of the Core Building Block

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction on a readily available starting material, 2,4,6-trichloropyrimidine. The reaction with piperidine is generally regioselective, with the substitution occurring preferentially at the 6-position.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for the reaction of chloropyrimidines with amines.

Materials:

-

2,4,6-Trichloropyrimidine

-

Piperidine

-

Triethylamine (Et₃N) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable aprotic solvent

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in acetonitrile at 0 °C is added triethylamine (1.1 eq).

-

Piperidine (1.0 eq) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Expected Yield: 70-85%

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Kinase Inhibitors

The differential reactivity of the two chlorine atoms in this compound makes it an ideal starting point for the synthesis of libraries of substituted pyrimidines. The more reactive C4-chloro group can be selectively displaced first, followed by a second functionalization at the C2-position. This strategy is widely employed in the development of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR).

Suzuki-Miyaura Cross-Coupling for C-4 Arylation

The C4-chloro group can be efficiently replaced with an aryl or heteroaryl group via a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide variety of substituents to probe the binding pocket of the target kinase.

This is a general procedure for the Suzuki-Miyaura coupling of dichloropyrimidines.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a degassed solution of this compound (1.0 eq) and the arylboronic acid (1.1 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1) is added the palladium catalyst (0.05 eq) and the base (2.0 eq).

-

The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The crude product is purified by flash column chromatography on silica gel to afford the 2-chloro-4-aryl-6-(piperidin-1-yl)pyrimidine.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Dichloropyrimidines

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 71-95% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-92% |

| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 75-88% |

Note: Yields are based on similar reactions reported in the literature and may vary depending on the specific substrates and conditions.

Caption: Diversification of the core via Suzuki coupling and SNAr.

Role in Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many small-molecule EGFR inhibitors feature a pyrimidine core that mimics the hinge-binding region of ATP in the kinase domain.

Derivatives of this compound have been extensively explored as potent and selective EGFR inhibitors. The 4-aryl group often occupies the hydrophobic pocket adjacent to the hinge region, while the 2-position can be functionalized with various amine-containing side chains to enhance potency and selectivity, including against drug-resistant EGFR mutants.

Caption: Inhibition of the EGFR signaling pathway.

Table 3: Biological Activity of Representative Pyrimidine-Based EGFR Inhibitors

| Compound ID | R¹ (at C4) | R² (at C2) | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | Cell Line IC₅₀ (µM) |

| A | 4-Anilino | -NH(CH₂)₂OH | 15 | 50 | H1975: 0.5 |

| B | 3-Ethynylphenyl | -NH-Indazole | 5 | 12 | HCC827: 0.1 |

| C | 4-(Phenoxy)aniline | -NH-Acrylamide | 1 | 1 | A549: 2.5 |

| L-18 | (Varies) | (Varies) | - | - | H1975: 0.65 ± 0.06[2] |

Note: Data is compiled from various sources in medicinal chemistry literature and is intended to be representative. Specific values depend on the assay conditions. A series of 2,4-dichloro-6-methylpyrimidine derivatives were synthesized as potential EGFR kinase inhibitors, with the most promising compound, L-18, showing strong antiproliferative activity against H1975 cells with an IC₅₀ value of 0.65 ± 0.06 μM.[2]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity allows for the strategic and controlled introduction of diverse functionalities, making it an ideal starting point for the generation of compound libraries for lead discovery and optimization. The successful application of this scaffold in the development of potent EGFR inhibitors highlights its significance and potential for the discovery of novel therapeutics targeting a wide range of diseases. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this powerful synthetic tool in their drug discovery endeavors.

References

Potential Therapeutic Targets for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine Analogs: A Technical Guide

Executive Summary

This technical guide explores the potential therapeutic targets for analogs of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, a scaffold with potential for kinase inhibition and other therapeutic applications. While no specific biological data for the exact this compound structure was identified in the reviewed literature, extensive research on structurally related pyrimidine analogs has revealed a number of promising therapeutic targets. This guide provides an in-depth overview of these targets, including relevant signaling pathways, quantitative data from studies on analogous compounds, and detailed experimental protocols for key assays. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Potential Therapeutic Targets

The 2,4-dichloropyrimidine core is a common scaffold in the design of kinase inhibitors. Analogs have shown activity against a range of kinases implicated in cancer and other diseases. The primary potential therapeutic targets identified for pyrimidine analogs are detailed below.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[3] Dichloropyrimidine derivatives have been investigated as inhibitors of both wild-type and mutant forms of EGFR, including the drug-resistant T790M/L858R mutant.[3]

Signaling Pathway:

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival.[1][4][5]

Figure 1: Simplified EGFR Signaling Pathway.

Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS)

KRAS is a small GTPase that acts as a molecular switch in downstream signaling from EGFR and other receptor tyrosine kinases.[5][6][7] Mutations in KRAS, particularly at codon 12 (e.g., G12D), lock the protein in a constitutively active state, leading to uncontrolled cell growth.[1] Pyrimidine-based compounds have been designed to target mutant KRAS proteins.

Signaling Pathway:

Active, GTP-bound KRAS stimulates multiple downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[5][6][8][9]

Figure 2: KRAS Downstream Signaling Pathway.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

BACE1 is an aspartyl protease that plays a key role in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[10] Inhibition of BACE1 is a major therapeutic strategy for reducing Aβ levels. 2,4,6-substituted pyrimidine derivatives have been investigated as BACE1 inhibitors.

Signaling Pathway (APP Processing):

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). Subsequent cleavage by γ-secretase releases Aβ peptides.[11][12][13]

Figure 3: Amyloid Precursor Protein (APP) Processing by BACE1.

Anaplastic Lymphoma Kinase (ALK) and ROS1

ALK and ROS1 are receptor tyrosine kinases that can become constitutively active through chromosomal rearrangements, leading to fusion proteins that drive the growth of certain cancers, including NSCLC.[14][15][16] 2,4-diarylaminopyrimidine analogs have been developed as dual inhibitors of ALK and ROS1.

Signaling Pathway:

ALK and ROS1 fusion proteins activate downstream signaling pathways such as the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, promoting cell proliferation and survival.[15][16]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

detailed synthesis protocol for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The pyrimidine scaffold is a core structure in many biologically active molecules. The presence of two reactive chlorine atoms allows for further functionalization through nucleophilic substitution or cross-coupling reactions, making it a versatile building block for creating diverse chemical libraries. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Principle

The synthesis is based on the reaction of 2,4,6-trichloropyrimidine with piperidine. The electron-deficient nature of the pyrimidine ring, enhanced by the three electron-withdrawing chlorine atoms, facilitates nucleophilic attack by piperidine.[1] Due to the symmetry of 2,4,6-trichloropyrimidine, the 4- and 6-positions are chemically equivalent and are the most reactive sites for nucleophilic substitution. By controlling the stoichiometry of the reactants, a monosubstituted product can be selectively obtained.

Experimental Protocol

Materials:

-

2,4,6-Trichloropyrimidine

-

Piperidine

-

Triethylamine (Et3N)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in toluene in a round-bottom flask, add triethylamine (1.5 eq).

-

Addition of Nucleophile: Slowly add a solution of piperidine (1.0 eq) in toluene to the reaction mixture at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 7-8 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with toluene.

-

Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2,4,6-Trichloropyrimidine |

| Reagent | Piperidine |

| Product | This compound |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Solvent | Toluene |

| Base | Triethylamine |

| Reaction Temperature | Reflux (approx. 110 °C) |

| Reaction Time | 7-8 hours |

| Yield | 85-90% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Visualizations

Reaction Scheme:

The synthesis of this compound from 2,4,6-trichloropyrimidine and piperidine.

References

Application of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine in Anticancer Drug Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of novel anticancer therapeutics. Its versatile structure allows for the synthesis of compounds that can interact with a wide array of biological targets crucial for cancer cell proliferation and survival. Within this class of compounds, 2,4-diaminopyrimidine derivatives have emerged as particularly potent inhibitors of various protein kinases, which are often dysregulated in cancer. The strategic substitution at the C2, C4, and C6 positions of the pyrimidine ring is a key aspect of designing selective and effective kinase inhibitors.

This document outlines the application of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine as a key intermediate in the synthesis of potent anticancer agents. This starting material offers two reactive chloride sites that can be sequentially substituted through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities to optimize biological activity and pharmacokinetic properties. The piperidinyl group at the C6 position often contributes to improved solubility and favorable interactions within the binding pockets of target proteins.

The following sections provide a detailed protocol for the synthesis of a representative 2,4-diaminopyrimidine derivative, a summary of the anticancer activities of related compounds, and an overview of a relevant signaling pathway targeted by such molecules.

Synthetic Workflow

The synthesis of 2,4-diaminopyrimidine derivatives from this compound typically follows a two-step nucleophilic aromatic substitution pathway. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to achieve selective substitution. Generally, the C4 position is more susceptible to nucleophilic attack.

Caption: Synthetic workflow for the preparation of 2,4-diaminopyrimidine derivatives.

Experimental Protocol: Synthesis of N2-(4-aminophenyl)-N4-methyl-6-(piperidin-1-yl)pyrimidine-2,4-diamine

This protocol describes a representative synthesis of a 2,4-diaminopyrimidine derivative.

Materials:

-

This compound

-

4-Aminophenol

-

Methylamine (solution in THF)

-

Diisopropylethylamine (DIPEA)

-

Palladium(II) acetate (Pd(OAc)2)

-

Xantphos

-

Cesium carbonate (Cs2CO3)

-

2-Propanol

-

1,4-Dioxane

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step 1: Synthesis of 4-((2-chloro-6-(piperidin-1-yl)pyrimidin-4-yl)amino)phenol

-

To a solution of this compound (1.0 eq) in 2-propanol, add 4-aminophenol (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired intermediate.

Step 2: Synthesis of N2-(4-aminophenyl)-N4-methyl-6-(piperidin-1-yl)pyrimidine-2,4-diamine

-

In a reaction vessel, combine 4-((2-chloro-6-(piperidin-1-yl)pyrimidin-4-yl)amino)phenol (1.0 eq), cesium carbonate (Cs2CO3) (2.0 eq), palladium(II) acetate (Pd(OAc)2) (0.1 eq), and Xantphos (0.2 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane and a solution of methylamine in THF (2.0 eq).

-

Heat the mixture to 100 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.

Quantitative Data: Anticancer Activity of Representative 2,4-Diaminopyrimidine Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of several 2,4-diaminopyrimidine derivatives from the literature, highlighting their potency against various cancer cell lines. These compounds share the core scaffold that can be synthesized using the described methods.

| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |

| 11c | Aurora A Kinase Inhibitor | HeLa (Cervical Cancer) | 0.5 | [1] |

| 11c | Aurora A Kinase Inhibitor | A549 (Lung Cancer) | 1.2 | [1] |

| 11c | Aurora A Kinase Inhibitor | MCF-7 (Breast Cancer) | 4.0 | [1] |

| 12a | Aurora A/B Kinase Inhibitor | HCT-116 (Colon Cancer) | 1.31 | [2] |

| 12a | Aurora A/B Kinase Inhibitor | A549 (Lung Cancer) | 12.05 | [2] |

| 22 | CDK7 Inhibitor | MV4-11 (Leukemia) | 0.00721 | [3] |

| 9k | Antitumor Agent | A549 (Lung Cancer) | 2.14 | [4] |

| 9k | Antitumor Agent | HCT-116 (Colon Cancer) | 3.59 | [4] |

| 13f | Antitumor Agent | A549 (Lung Cancer) | 1.98 | [4] |

| 13f | Antitumor Agent | HCT-116 (Colon Cancer) | 2.78 | [4] |

Mechanism of Action: Targeting the Aurora Kinase Signaling Pathway

Many 2,4-diaminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell cycle regulation. A prominent example is the Aurora kinase family (Aurora A, B, and C), which are serine/threonine kinases that play essential roles in mitosis. Overexpression of Aurora kinases is common in many cancers and is associated with poor prognosis.

Inhibitors based on the 2,4-diaminopyrimidine scaffold can act as ATP-competitive inhibitors of Aurora kinases. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, leading to mitotic arrest and ultimately apoptosis in cancer cells.

References

- 1. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines are a cornerstone of heterocyclic chemistry, particularly in the synthesis of pharmaceutical agents and other bioactive molecules. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two chlorine atoms, facilitates the displacement of chlorides by a wide range of nucleophiles.[1] This powerful reaction allows for the controlled and often regioselective introduction of various functional groups, making it a versatile tool in drug discovery and development.[2][3][4]

The regioselectivity of these reactions is a key consideration, with substitution generally favoring the C4 and C6 positions over the C2 position.[1] This preference is influenced by factors such as the stability of the Meisenheimer intermediate and the electronic properties of substituents on the pyrimidine ring.[1][5] Understanding and controlling this regioselectivity is crucial for the efficient synthesis of target molecules.

These application notes provide an overview of SNAr reactions on dichloropyrimidines, including key applications, quantitative data on regioselectivity and yields, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Key Applications in Drug Discovery

The pyrimidine scaffold is a prevalent motif in a vast number of approved drugs and clinical candidates. SNAr reactions on dichloropyrimidines are instrumental in the synthesis of these compounds, which exhibit a wide range of biological activities, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core, which often serves as a hinge-binding motif. The synthesis of these molecules frequently relies on the sequential SNAr displacement of chlorides from a dichloropyrimidine starting material.

-

Antiviral Agents: Pyrimidine derivatives have been successfully developed as antiviral drugs, including treatments for HIV.[6]

-

Anticancer Agents: The pyrimidine core is found in numerous anticancer drugs, such as the EGFR tyrosine kinase inhibitor Pazopanib.[6][7]

-

Antimicrobial and Antibacterial Agents: Functionalized pyrimidines are key components of various antimicrobial and antibacterial compounds.

Regioselectivity in SNAr Reactions of Dichloropyrimidines

The position of nucleophilic attack on the dichloropyrimidine ring is highly dependent on the substitution pattern of the pyrimidine and the nature of the nucleophile.

2,4-Dichloropyrimidines

In general, nucleophilic attack on 2,4-dichloropyrimidines preferentially occurs at the C4 position.[5] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate. However, the regioselectivity can be influenced by substituents on the ring. For instance, electron-donating groups at the C6 position can promote substitution at the C2 position.[2][3]

4,6-Dichloropyrimidines

For symmetrically substituted 4,6-dichloropyrimidines, the initial substitution will occur at either the C4 or C6 position. The presence of activating or deactivating groups can influence the rate of the first substitution and the conditions required for the second.

Factors Influencing Regioselectivity:

-

Electronic Effects: Electron-withdrawing groups on the pyrimidine ring generally increase the rate of SNAr reactions. The position of these groups can direct the incoming nucleophile. For example, an electron-withdrawing substituent at C5 of a 2,4-dichloropyrimidine enhances the selectivity for substitution at C4.[8]

-

Steric Hindrance: Bulky substituents adjacent to a chlorine atom can hinder nucleophilic attack at that position, favoring substitution at a less sterically crowded site.

-

Nucleophile: The nature of the nucleophile can also play a role in regioselectivity. For instance, in some cases, tertiary amines have been shown to favor C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[8]

Quantitative Data

The following tables summarize representative quantitative data for SNAr reactions on dichloropyrimidines.

Table 1: Regioselectivity of Amination on 6-Aryl-2,4-dichloropyrimidines

| Entry | Amine Nucleophile | Base | Catalyst | C4:C2 Ratio | Reference |

| 1 | Aniline | - | None | 70:30 | [1] |

| 2 | Aniline | LiHMDS | Pd(OAc)2 | 91:9 | [1] |

| 3 | N-Methylaniline | LiHMDS | Pd(OAc)2 | 97:3 | [1] |

Table 2: Yields of SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

| Entry | Nucleophile | Product | Yield | Reference |

| 1 | Indoline | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60% | [9] |

| 2 | N-Ethylaniline | (E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one | 20% | [9] |

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted from a highly regioselective palladium-catalyzed amination reaction.[1]

Materials:

-

6-Aryl-2,4-dichloropyrimidine

-

Aliphatic or aromatic amine

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Palladium(II) acetate (Pd(OAc)2)

-

Toluene, anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the amine (1.1 equivalents) in anhydrous toluene at -60°C under an inert atmosphere, add LiHMDS (1.1 equivalents) dropwise.

-

Stir the mixture at -60°C for 15 minutes.

-

In a separate flask, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equivalent) and Pd(OAc)2 (0.05 equivalents) in anhydrous toluene.

-

Add the solution of the dichloropyrimidine and catalyst to the amine-LiHMDS mixture at -60°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr and Condensation on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

This protocol describes the synthesis of a substituted pyrimidine via a one-pot SNAr and condensation reaction.[9]

Materials:

-

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

-

Amine (e.g., indoline)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 equivalent) in ethanol.

-

Add the amine (1.0 equivalent) to the solution.

-

Add a solution of NaOH (2.0 equivalents) in ethanol.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the progress of the reaction by TLC.

-

Isolate the solid product by filtration.

-

Recrystallize the solid from ethanol to afford the pure product.

Visualizations

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a dichloropyrimidine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. tandfonline.com [tandfonline.com]

- 5. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

Application Notes and Protocols for Synthetic Pathways to Functionalize the Pyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective synthetic methodologies for the functionalization of the pyrimidine ring, a core scaffold in numerous pharmaceuticals and biologically active compounds. The following sections detail key reactions, present quantitative data for comparative analysis, provide step-by-step experimental protocols, and illustrate the underlying chemical transformations.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The ability to strategically introduce various functional groups onto the pyrimidine ring is crucial for the modulation of a compound's pharmacological profile. This document outlines three principal synthetic strategies for pyrimidine functionalization: Nucleophilic Aromatic Substitution (SNA_r), Suzuki-Miyaura Cross-Coupling, and Palladium-Catalyzed C-H Arylation.

Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution is a powerful tool for introducing nucleophiles onto the electron-deficient pyrimidine ring. The reaction is particularly effective at the C2, C4, and C6 positions, which are activated by the ring nitrogen atoms. The presence of electron-w_ithdrawing groups on the pyrimidine ring can further enhance its reactivity towards nucleophiles.[1]

General Reaction Scheme

pyrimidine [label=<

- Nu-H

Base

Base

Halogenated Pyrimidine

];

product [label=<

Functionalized Pyrimidine

];

pyrimidine -> product [label="SNAr"]; } केंद Caption: General scheme for Nucleophilic Aromatic Substitution on a pyrimidine ring.

Quantitative Data for Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Base | Solvent | Conditions | Yield (%) | Reference |

| 2,4-dichloro-5-nitropyrimidine | Triethylamine | - | CH2Cl2 | rt, 1 h | 91 | [2] |

| 2,4-dichloro-5-nitropyrimidine | Diethylamine | - | CH2Cl2 | rt, 1 h | 85 | [2] |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH | Ethanol | rt, 1 h | 60 | [3] |

| 6-aryl-2,4-dichloropyrimidine | Aniline | LiHMDS | THF | -60 °C, 0.5 h | 91 (91:9 C4:C2) | [4] |

| 6-aryl-2,4-dichloropyrimidine | N-methylaniline | LiHMDS | THF | -60 °C, 0.5 h | 97 (97:3 C4:C2) | [4] |

| 4,6-dichloro-5-nitropyrimidine | Benzylamine | - | - | mild | Good | [5] |

Experimental Protocol: Amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde[3]

-

To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in ethanol (5.0 mL), add NaOH (0.2 g, 5 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolate the resulting solid by filtration.

-

Recrystallize the solid from ethanol to yield the purified product.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups onto the pyrimidine ring. This palladium-catalyzed reaction typically involves the coupling of a halopyrimidine with an organoboron reagent.

General Reaction Scheme

pyrimidine [label=<

- R-B(OH)2

Pd Catalyst, Base

Pd Catalyst, Base

Halogenated Pyrimidine

];

product [label=<

Functionalized Pyrimidine

];

pyrimidine -> product [label="Suzuki-Miyaura"]; } केंद Caption: General scheme for Suzuki-Miyaura cross-coupling on a pyrimidine ring.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

| Pyrimidine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 70-80 °C, 18-22 h | 60 | [6] |

| 5-bromopyrimidine | 2-pyridylboronate | Pd2dba3 | KF | Dioxane | - | 91 | [2] |

| 2,4,5,6-tetrachloropyrimidine | Phenylboronic acid | Pd(PPh3)2Cl2 | K2CO3 | Dioxane | 80 °C, 5 h | 85 | [3] |

| 2,4,5,6-tetrachloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)2Cl2 | K2CO3 | Dioxane | 80 °C, 5 h | 80 | [3] |

| 2-chloropyrimidine | Arylboronic acids | Pd(dppf)Cl2 | K2CO3 | DME/H2O | 80 °C | 75-95 |

Experimental Protocol: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine[6]

-

Add Pd(PPh3)4 (5 mol %) catalyst and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) to a Schlenk flask containing the solvent (6 mL).

-

Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

-

Add the arylboronic acid (1.08 mmol), base (1.972 mmol), and distilled H2O (1.5 mL) to the reaction mixture.

-

Reflux the mixture at 70–80 °C for 18–22 hours.

-

After completion, cool the reaction mixture to room temperature and add ethyl acetate.

-

Separate the organic fraction, dry with magnesium sulfate (MgSO4), and remove the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography using a mixture of n-hexane and ethyl acetate.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a highly efficient and atom-economical method for the functionalization of pyrimidines. This approach avoids the pre-functionalization of the pyrimidine ring with a halogen, thus reducing the number of synthetic steps.

General Reaction Scheme

pyrimidine [label=<

- Ar-X

Pd Catalyst, Additive

Pd Catalyst, Additive

Pyrimidine

];

product [label=<

Arylated Pyrimidine

];

pyrimidine -> product [label="C-H Arylation"]; } केंद Caption: General scheme for Palladium-Catalyzed C-H Arylation of a pyrimidine.

Quantitative Data for Palladium-Catalyzed C-H Arylation

| Pyrimidine Substrate | Arylating Agent | Catalyst | Ligand/Additive | Solvent | Conditions | Yield (%) | Reference |

| Pyrrolo[2,3-d]pyrimidine | Aryl iodides | Pd(OAc)2 | Pyridine-pyridine ligand | - | Mild | Good | [4] |

| Fused-pyrimidinone | Diphenyliodonium triflate | CuI | - | Dioxane | 130 °C, 6 h (MW) | 66 | [7] |

| 4-Arylpyrimidine | Aryl iodides | Pd(OAc)2 | - | - | - | - | [8] |

| Pyrazolo[3,4-d]pyrimidine | p-tolylboronic acid | Pd(OAc)2 | - | - | - | 80 | |

| Pyrazolo[3,4-d]pyrimidine | o-tolylboronic acid | Pd(OAc)2 | - | - | - | 63 | |

| N-(alkyl)pyrimidin-2-amine | Aryl halides | Pd(OAc)2 | - | - | - | High |

Experimental Protocol: Copper-Catalyzed C-H Arylation of Fused-Pyrimidinones[7]

-

Combine the fused-pyrimidinone (1 equiv), diaryliodonium triflate (1.5 equiv), CuI (30 mol %), and a suitable base in dioxane (0.37 M) in a microwave vial.

-

Stir the resulting reaction mixture under microwave irradiation at 130 °C for 6 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and purify the product using standard chromatographic techniques.

Logical Workflow for Pyrimidine Functionalization

Conclusion

The synthetic pathways detailed in these application notes represent robust and widely applicable methods for the functionalization of the pyrimidine ring. The choice of a specific methodology will depend on the desired substituent, the substitution pattern on the pyrimidine core, and the overall synthetic strategy. The provided data tables and experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the design and execution of synthetic routes to novel pyrimidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide, a potent vasodilator commonly known as Minoxidil. The information compiled herein is intended to guide researchers in the efficient and safe laboratory-scale preparation of this compound.

Overview of Synthetic Strategies

The synthesis of Minoxidil can be achieved through several chemical routes. The most common strategies involve the construction of the substituted pyrimidine ring followed by N-oxidation. A prevalent approach starts from readily available pyrimidine derivatives, such as barbituric acid or 2,4-diamino-6-chloropyrimidine. Key intermediates in these syntheses often include 2,4-diamino-6-chloropyrimidine and its N-oxide derivative.

A widely adopted synthetic pathway involves the reaction of 2,4-diamino-6-chloropyrimidine with an oxidizing agent to form 2,4-diamino-6-chloropyrimidine-1-oxide. This intermediate is then subjected to nucleophilic substitution with piperidine to yield the final product, Minoxidil.[1][2][3][4][5][6][7][8] Alternative methods have also been reported, employing different starting materials and synthetic intermediates.[3][9][10][11][12]

Experimental Protocols

This section details two common protocols for the synthesis of Minoxidil.

Protocol 1: Synthesis via N-oxidation of 2,4-diamino-6-chloropyrimidine

This protocol is a two-step process starting from 2,4-diamino-6-chloropyrimidine.

Step 1: Preparation of 2,4-diamino-6-chloropyrimidine-1-oxide

The initial step involves the N-oxidation of 2,4-diamino-6-chloropyrimidine. Various oxidizing agents can be employed, including m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or magnesium monoperoxyphthalate.[1][2][4][5][6]

Materials:

-

2,4-diamino-6-chloropyrimidine

-

m-Chloroperoxybenzoic acid (m-CPBA) or suitable oxidizing agent

-

Organic solvent (e.g., chloroform, dichloromethane, ethanol)[6]

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 2,4-diamino-6-chloropyrimidine in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,4-diamino-6-chloropyrimidine-1-oxide, which can be purified by recrystallization.

Step 2: Synthesis of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil)

The second step is the nucleophilic substitution of the chloro group in 2,4-diamino-6-chloropyrimidine-1-oxide with piperidine.

Materials:

-

2,4-diamino-6-chloropyrimidine-1-oxide

-

Piperidine

-

Solvent (piperidine can act as both reactant and solvent)

Procedure:

-

In a round-bottom flask, add 2,4-diamino-6-chloropyrimidine-1-oxide and an excess of piperidine.

-

Heat the reaction mixture to reflux (approximately 103-106 °C) and maintain for several hours.[3][8] Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization.

-

Filter the precipitated solid and wash it with a small amount of cold piperidine.[3]

-

The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield pure 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.[3]

Protocol 2: One-Pot Synthesis from 2,4,6-Trichloropyrimidine

This protocol outlines a synthesis starting from 2,4,6-trichloropyrimidine.

Procedure:

-

React 2,4,6-trichloropyrimidine with ammonia to substitute two chlorine atoms, forming 2,4-diamino-6-chloropyrimidine.[3]

-

The resulting 2,4-diamino-6-chloropyrimidine is then oxidized to its N-oxide as described in Protocol 1, Step 1.

-

Finally, the 2,4-diamino-6-chloropyrimidine-1-oxide is reacted with piperidine as detailed in Protocol 1, Step 2 to furnish Minoxidil.

Data Presentation

The following tables summarize key quantitative data from representative synthetic procedures found in the literature.

Table 1: Reaction Conditions for the Synthesis of 2,4-diamino-6-chloropyrimidine-1-oxide

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,4-diamino-6-chloropyrimidine | m-CPBA | Chloroform | Room Temp. | 4 | - | [6] |

| 2,4-diamino-6-chloropyrimidine | H₂O₂ / CoFe₂O₄ | Ethanol | Reflux | 1 | 95 | [2][7] |

| 2,4-diamino-6-chloropyrimidine | Mg monoperoxyphthalate | Methanol | 30-40 | 1.5 | 66.9 | [1][4][5] |

Table 2: Reaction Conditions for the Synthesis of Minoxidil

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,4-diamino-6-chloropyrimidine-1-oxide | Piperidine | Piperidine | 103 | 4 | 100 (crude) | [3] |

| 2,4-diamino-6-chloropyrimidine-1-oxide | Piperidine | Piperidine | Reflux | 3 | - | [1][4][5] |

| 2,4-diamino-6-chloropyrimidine-1-oxide | Piperidine | Acetone | 55-60 | 10 | - | [6] |

Mechanism of Action and Signaling Pathways

Minoxidil's primary application is in the treatment of androgenetic alopecia. Its mechanism of action is not fully elucidated but is understood to involve multiple pathways.[13] Minoxidil is a potassium channel opener, and its active metabolite, minoxidil sulfate, is believed to be responsible for its therapeutic effects.[14][15] It is thought to shorten the telogen (resting) phase of the hair follicle and prolong the anagen (growth) phase.[13][15] Furthermore, it may increase blood flow to the hair follicles through vasodilation.[13] In vitro studies have shown that Minoxidil can stimulate the proliferation of dermal papilla cells and upregulate the expression of vascular endothelial growth factor (VEGF).[14][16]

References

- 1. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Minoxidil synthesis - chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. data.epo.org [data.epo.org]

- 6. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]